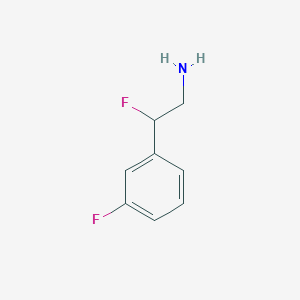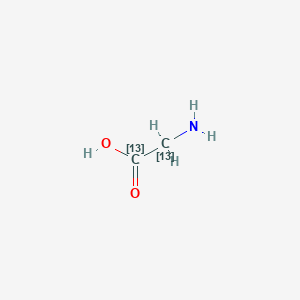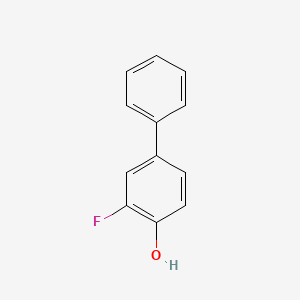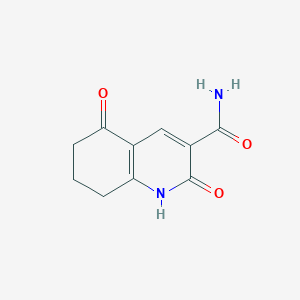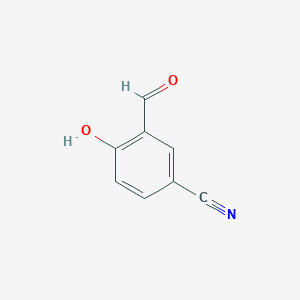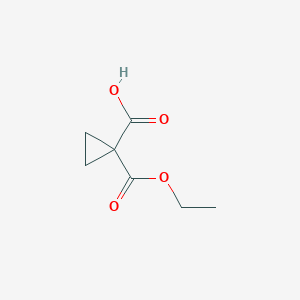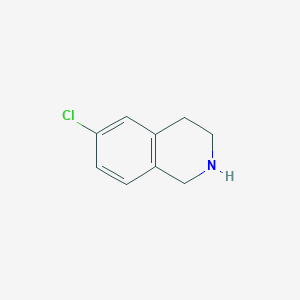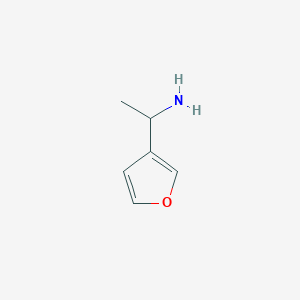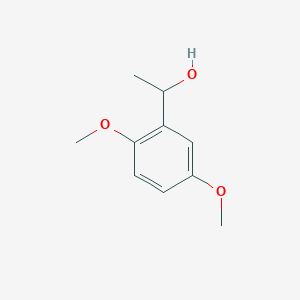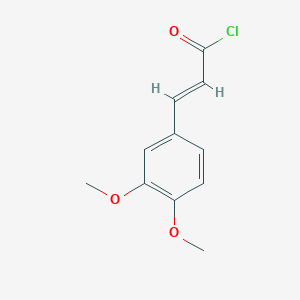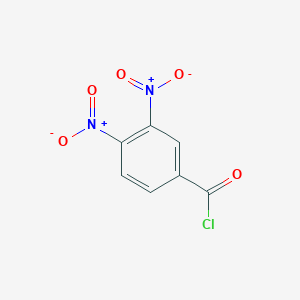
Boc-met-enkephalin
Vue d'ensemble
Description
Boc-met-enkephalin is a protected form of the Met-enkephalin peptide, which is an endogenous opioid with significant physiological relevance. Met-enkephalin is part of a family of opioid peptides that are derived from larger precursor proteins and play a crucial role in modulating pain, stress, and immune responses. The Boc (tert-butoxycarbonyl) group is commonly used in peptide synthesis to protect the amino group, preventing unwanted side reactions and allowing for the sequential addition of amino acids to build the desired peptide chain.
Synthesis Analysis
The synthesis of this compound and related peptides involves complex organic chemistry techniques. Protected analogs of Met-enkephalin, such as Boc-Tyr-d-Ala-Gly-(NMe-Phe)-(Met-O-Me), are intermediates in the solution phase synthesis of peptides like metkephamid . The synthesis process is designed to yield peptides with high purity and biological activity, which can be used for further pharmacological studies.
Molecular Structure Analysis
The molecular structure of protected dipeptide fragments of enkephalin, such as Boc-Phe-Leu-OBzl, has been studied using X-ray crystallography and molecular modeling . These studies reveal the conformational characteristics of the peptide fragments, including the Phi and Psi angles of the amino acid residues, which are important for understanding the peptide's three-dimensional structure and potential interactions with opioid receptors.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and processing of Met-enkephalin peptides are intricate. For instance, the trypsinization of larger precursor peptides, such as BAM-22P and BAM-20P, yields [Arg6]-Met-enkephalin, demonstrating the presence of Met-enkephalin sequences within larger peptide chains . These reactions are crucial for the biosynthesis and metabolic conversion of opioid peptides in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of Met-enkephalin and its analogs are influenced by their peptide sequences and the presence of protective groups. For example, the protected pentapeptide Boc-Tyr-d-Ala-Gly-(NMe-Phe)-(Met-O-Me) exhibits an extended conformation, which is a common structural feature of Met-enkephalin peptides . The solubility, stability, and binding affinity of these peptides to opioid receptors are key properties that determine their pharmacological potential.
Applications De Recherche Scientifique
Enkephalins in Pain Management
Met-enkephalin, closely related to Boc-met-enkephalin, has been extensively studied for its analgesic properties. It is known to act as an agonist at opioid receptors, making it a potential target for developing novel pain management strategies. Research has explored various analgesic peptides derived from bovine brain, which could possibly act as Met-enkephalin releasers. These studies contribute to understanding how enkephalins can be used for developing new analgesics.
Presence in Human Physiology
Met-enkephalin has also been identified in human plasma, indicating its role in human physiology. The detection of these peptides in the body helps researchers understand their natural functions and potential therapeutic uses. This knowledge is crucial in exploring how synthetic analogs like this compound can mimic or modulate these natural processes for medical applications.
Mécanisme D'action
Target of Action
Boc-met-enkephalin, also known as Metenkefalin, primarily targets the µ (mu) and δ (delta) opioid receptors . These receptors are part of the opioid receptor family, which plays a crucial role in pain regulation . This compound acts as an agonist for these receptors, meaning it binds to these receptors and activates them .
Mode of Action
Upon binding to the µ and δ opioid receptors, this compound triggers a series of intracellular events . It is known to cause immunostimulation at low doses and immunosuppression at higher doses . Additionally, this compound can inhibit the production of aldosterone, deoxycorticosterone, and corticosterone .
Biochemical Pathways
This compound is involved in various biochemical pathways due to its interaction with opioid receptors. It has been found to play a role in regulating cell proliferation in both normal and neoplastic cell lines . The principal mechanism of action is through the upregulation of p16 and p21 cyclin-dependent kinases, which serve to stall the progression of the cell replication cycle from the G0/G1 phase to the S phase .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has been reported that this compound reaches a Cmax of 1266.14pg/mL, with a Tmax of 0.16h, and an AUC of 360.64pg*h/mL . The half-life of this compound is reported to be between 4.2-39 minutes .
Result of Action
The activation of µ and δ opioid receptors by this compound leads to various molecular and cellular effects. It has been shown to reduce chromosomal aberrations in patients with multiple sclerosis . Furthermore, it has been under investigation as an immunomodulatory therapy for moderate to severe COVID-19 .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O9S/c1-32(2,3)46-31(45)37-24(17-21-10-12-22(38)13-11-21)28(41)34-18-26(39)33-19-27(40)35-25(16-20-8-6-5-7-9-20)29(42)36-23(30(43)44)14-15-47-4/h5-13,23-25,38H,14-19H2,1-4H3,(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,37,45)(H,43,44)/t23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPQHPVFIVMOOJ-SDHOMARFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




